molecular formula C20H21N3O2S B3203312 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide CAS No. 1021252-63-0

3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

Cat. No. B3203312
CAS RN: 1021252-63-0
M. Wt: 367.5 g/mol
InChI Key: UILMIJVVBGQMTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide, also known as Compound 1, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 involves the inhibition of specific enzymes and receptors in the body. This compound binds to specific targets in the body, which results in the inhibition of specific enzymatic pathways. This leads to the inhibition of cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects:
3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 has been shown to have various biochemical and physiological effects in the body. It has been found to inhibit the activity of specific enzymes and receptors, which can lead to the inhibition of cell growth and the reduction of inflammation. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 for lab experiments is its unique chemical structure and mechanism of action. This compound has the potential to inhibit specific enzymes and receptors, which can be useful in studying various biological processes. However, one of the limitations of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1. One potential direction is the further study of its potential applications in cancer research, specifically in the development of new cancer therapies. Additionally, further research is needed to explore its potential applications in the treatment of neurodegenerative diseases. Finally, more studies are needed to fully understand the mechanism of action of 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 and its potential side effects.

Scientific Research Applications

3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 has been studied for its potential applications in various fields of scientific research, including cancer research, neurodegenerative diseases, and inflammation. It has been found that 3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide 1 has the potential to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,5-dimethyl-N-[3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-14-11-15(2)13-16(12-14)20(25)21-8-4-9-23-19(24)7-6-17(22-23)18-5-3-10-26-18/h3,5-7,10-13H,4,8-9H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILMIJVVBGQMTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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